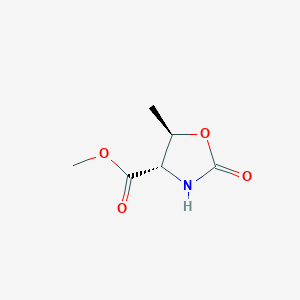

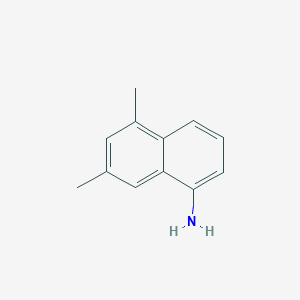

![molecular formula C12H13N3O B132282 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol CAS No. 81261-84-9](/img/structure/B132282.png)

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol

Descripción general

Descripción

The compound "4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol" is a chemical species that is related to various research areas, including the synthesis of Schiff base compounds, pyrimidine derivatives, and polyimides with pyrimidine moieties. Although the exact compound is not directly mentioned in the provided papers, the research context involves similar structures and functionalities that can be used to infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aldehyde with an amine to form Schiff bases, as seen in the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol . Similarly, the synthesis of pyrimido[4,5-d]pyrimidine derivatives from aminouracil and heterocumulenes suggests a method for constructing pyrimidine rings . These methods could potentially be adapted for the synthesis of "4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol" by choosing appropriate starting materials and reaction conditions.

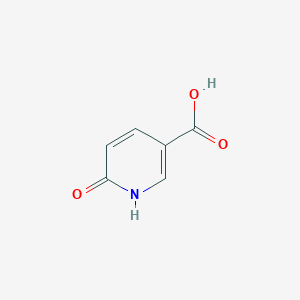

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . The molecular geometry from X-ray crystallography can be compared with theoretical calculations, such as density functional theory (DFT), to predict the structure of similar compounds . This approach could be used to analyze the molecular structure of "4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives

Aplicaciones Científicas De Investigación

Formation and Stability of Complexes

- Complex Formation with Phenols : The interaction of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol with phenols results in the formation of complexes stabilized by a system of intermolecular N···H–O hydrogen bonds. These complexes exhibit high thermal stability, displaying endothermic effects upon melting and thermolysis (Erkin et al., 2017).

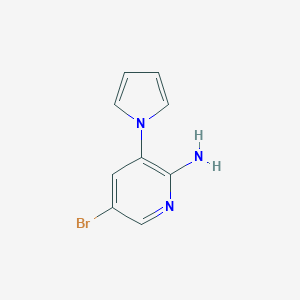

Antifungal Applications

- Efficacy Against Fungi : Derivatives of 4-methoxy-N,N-dimethylpyrimidin, containing a heterocyclic compound, show promising antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

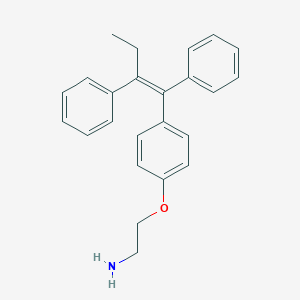

Synthesis and Application in Peptide Mimicry

- Synthesis of β-Amino Acids : The (2E)-1,1-dimethylethyl-3-(5-pyrimidinyl)-2-propenoate compound, derived from 5-bromopyrimidine and tert-butyl acrylate, facilitates the synthesis of β-amino-5-pyrimidinepropanoic ester, which is useful in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Biochemical Activities

- Interaction with DNA and Antioxidant Activity : A study on mixed ligand metal complexes, involving 4-aminoantipyrine, demonstrated significant interaction with DNA and exhibited notable antioxidant activities, comparable to ascorbic acid (Joseph & Rani, 2013).

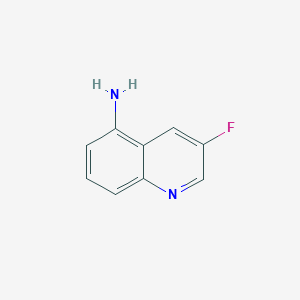

Structural Analysis and Theoretical Studies

- Crystal Structure and Antioxidant Activity : 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, synthesized via a reaction involving phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, was studied for its antioxidant activity and interaction with DNA. The compound showed potential in minor groove binding of DNA (Yılmaz et al., 2020).

Aldose Reductase Inhibition and Antioxidant Activity

- Inhibitory and Antioxidant Effects : Pyrido[1,2-a]pyrimidin-4-one derivatives, containing phenol or catechol moieties, displayed significant aldose reductase inhibition and antioxidant properties, emphasizing their role in potential therapeutic applications (La Motta et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWWAHKTVOVTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353455 | |

| Record name | 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol | |

CAS RN |

81261-84-9 | |

| Record name | Pyrimethanil, 4'-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081261849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMETHANIL, 4'-HYDROXY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61526I0CQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)